molecular formula C24H25N3O3 B5108783 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide

1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide

Cat. No. B5108783
M. Wt: 403.5 g/mol
InChI Key: RMOBAGYFOMECMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide, also known as HPPC, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. HPPC belongs to the class of compounds known as piperidinecarboxamides, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. Additionally, 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis. 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has also been shown to have antioxidant effects, and may be useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is that it has been extensively studied in vitro and in vivo, and its pharmacokinetics and pharmacodynamics are well understood. Additionally, 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for research on 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide. One area of research could be the development of 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide-based therapies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide, and to identify other potential targets for its therapeutic use. Finally, research could focus on the development of new synthetic methods for the production of 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide and related compounds, which could lead to the development of more potent and selective compounds for use in the treatment of disease.

Synthesis Methods

1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2-(2-hydroxybenzyl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-piperidinecarboxylic acid to yield the final product.

Scientific Research Applications

1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have anti-tumor activity in vitro and in vivo, and may be useful in the development of new cancer therapies. Additionally, 1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may be useful in the treatment of these conditions.

properties

IUPAC Name

1-[(2-hydroxyphenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-22-11-3-1-7-18(22)16-27-14-6-8-19(17-27)24(29)26-21-10-2-4-12-23(21)30-20-9-5-13-25-15-20/h1-5,7,9-13,15,19,28H,6,8,14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBAGYFOMECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2O)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-pyridyloxy)phenyl]-1-salicyl-nipecotamide

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